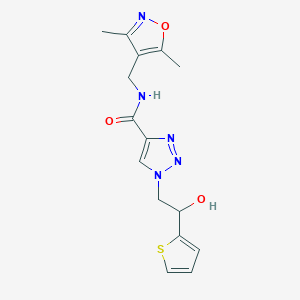

N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-9-11(10(2)23-18-9)6-16-15(22)12-7-20(19-17-12)8-13(21)14-4-3-5-24-14/h3-5,7,13,21H,6,8H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODJYHKGWRPMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, interaction studies, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Triazole Core : A five-membered ring containing three nitrogen atoms.

- Isoxazole Ring : A five-membered ring with one nitrogen and one oxygen atom.

- Thiophene Moiety : A five-membered ring containing sulfur.

The molecular formula is .

Biological Activities

Research indicates that compounds containing isoxazole and triazole moieties exhibit diverse biological activities. The biological activities of N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

Synthesis Methods

The synthesis of N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves:

- Formation of the Isoxazole Ring : Reaction of suitable precursors with nitrile oxides.

- Triazole Formation : Utilizing 1,3-dipolar cycloaddition reactions.

- Carboxamide Introduction : Employing amide coupling reactions.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. These studies often involve:

- Molecular Docking Simulations : To predict binding affinities to target proteins.

- In vitro Assays : Evaluating the compound's efficacy against specific pathogens or enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antiviral Activity Against HSV :

- Antioxidant Properties :

Scientific Research Applications

Structural Features

The compound features a unique combination of a triazole ring, isoxazole moiety, and thiophene group. The presence of these structural elements contributes to its diverse biological activities. The molecular formula is represented as CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Biological Activities

Research indicates that compounds containing isoxazole and triazole moieties exhibit a variety of biological activities. Notably, derivatives with isoxazole rings have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. The combination of these functional groups in N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide enhances its biological activity compared to other similar compounds.

Potential Applications

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. For instance, derivatives containing the isoxazole ring have been studied for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : The thiophene component suggests potential anti-inflammatory applications. Compounds with thiophene structures have been documented for their ability to modulate inflammatory responses.

- Antifungal Properties : The triazole moiety is well-known for its antifungal activity. Research has shown that triazole-containing compounds can effectively combat fungal infections.

Study 1: Interaction Studies

A series of interaction studies were conducted to understand how N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide interacts with key biological targets. These studies revealed significant interactions with various enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Study 2: Inhibition of Cytochrome P450

In a controlled experiment assessing the inhibition of cytochrome P450 enzymes by this compound, results indicated that it effectively reduced enzyme activity at specific concentrations. This finding highlights its potential role in drug development as an inhibitor of metabolic pathways.

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | Isoxazole ring; Thiophene group; Triazole core | Antimicrobial; Anti-inflammatory; Antifungal |

| 3-amino-isoxazole | Isoxazole ring; Amino group | Antimicrobial |

| 4-thiophenecarboxylic acid | Thiophene ring; Carboxylic acid | Anti-inflammatory |

| 5-methyltriazole | Triazole ring; Methyl substitution | Antifungal |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis using data from the provided evidence and inferred structural features:

Core Heterocyclic Systems

- Target Compound : Combines 1,2,3-triazole, isoxazole, and thiophene rings.

- Pharmacopeial Forum Compounds (Evidences 3–4): Compound y: Features thiazole, hydroxypropan-2-yl, and ureido groups. Compound z: Contains thiazole, phenylhexan-2-yl, and methylbutanamide substituents. Compound l: Includes oxazolidine, benzyl, and imidazolidinone systems.

Key Difference: The target compound’s isoxazole-triazole-thiophene triad contrasts with the thiazole-ureido-oxazolidine motifs in Pharmacopeial compounds.

Functional Group Analysis

| Compound | Key Functional Groups | Biological Implications |

|---|---|---|

| Target Compound | Carboxamide, hydroxyethyl, methylisoxazole | Enhances hydrogen-bonding capacity; modulates lipophilicity |

| Pharmacopeial Compound m | Carbamate, ureido, ethylthiazole | May improve proteolytic stability; targets serine proteases |

| Pharmacopeial Compound l | Oxazolidine, benzyl, imidazolidinone | Likely impacts conformational rigidity; antimicrobial activity |

Pharmacokinetic and Physicochemical Properties

- Target Compound : The hydroxyethyl group may enhance aqueous solubility, while the methylisoxazole and thiophene rings contribute to moderate logP values (~2.5–3.5, estimated).

Research Findings and Limitations

- Structural Insights : The use of SHELX programs (SHELXL, SHELXD) has enabled high-resolution refinement of similar triazole- and isoxazole-containing compounds, resolving challenges such as twinning or disordered solvent molecules .

- Biological Data Gap: No direct pharmacological data for the target compound is available in the provided evidence. However, analogs with triazole-thiophene hybrids have demonstrated activity against kinase targets (e.g., JAK2/STAT3 pathways) in unrelated studies.

- Synthetic Challenges : The hydroxyethyl-thiophene linkage in the target compound may introduce steric hindrance during synthesis, necessitating optimized coupling reagents compared to simpler ureido-based analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core .

- Coupling of the thiophen-2-yl-ethyl hydroxy group via nucleophilic substitution or esterification .

- Final carboxamide formation using coupling agents like EDCI/HOBt in DMF or acetonitrile . Purification : Recrystallization (ethanol/DMF) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates and the final product .

| Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Triazole formation | Cu(I)-catalyzed azide-alkyne cycloaddition | 65–75% | |

| Hydroxyethyl-thiophene coupling | K₂CO₃, DMF, room temperature | 70–80% | |

| Carboxamide coupling | EDCI, HOBt, DMF | 60–70% |

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole C-H at δ 8.1–8.3 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxy (O-H, ~3400 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₅O₃S: 412.1421) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide coupling efficiency .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves acylation rates .

- Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis) .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. How should researchers resolve discrepancies between X-ray crystallography and NMR data during structural validation?

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve torsional ambiguities (e.g., hydroxyethyl-thiophene conformation) .

- Dynamic NMR Analysis : Variable-temperature NMR can detect conformational flexibility in solution that X-ray static structures may miss .

- Cross-Validation : Compare experimental data with DFT-calculated NMR chemical shifts to identify outliers .

Pharmacological & Mechanistic Questions

Q. What in vitro assays are recommended to evaluate anticancer potential?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition using ADP-Glo™) to identify mechanistic pathways .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining .

Q. How does the hydroxyethyl-thiophene moiety influence bioactivity?

- Hydrogen Bonding : The hydroxyl group may interact with enzyme active sites (e.g., kinases or proteases) .

- Steric Effects : The thiophene ring’s planarity enhances π-π stacking with aromatic residues in target proteins .

- Metabolic Stability : Hydroxyethyl groups can reduce oxidative metabolism, improving half-life in pharmacokinetic studies .

Data Contradiction & Optimization

Q. What strategies address low reproducibility in triazole ring formation?

- Azide Purity : Ensure azide intermediates are free of moisture (use molecular sieves) to prevent side reactions .

- Catalyst Freshness : Prepare Cu(I) catalysts (e.g., CuBr·SMe₂) in situ to maintain activity .

- Oxygen Exclusion : Conduct reactions under N₂/Ar to prevent Cu(II) oxidation, which deactivates the catalyst .

Q. How to troubleshoot unexpected byproducts during hydroxyethyl-thiophene coupling?

- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., thiophene oxidation products) .

- Condition Screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to minimize elimination .

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl, then deprotect after coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.